molecular formula C19H31F3N2O4 B12043926 N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane

N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane

Cat. No.: B12043926
M. Wt: 408.5 g/mol
InChI Key: JYEHSLBGFOUCEE-UHFFFAOYSA-N
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Description

N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane is unique due to its combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H31F3N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

ditert-butyl 3-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

InChI

InChI=1S/C19H31F3N2O4/c1-16(2,3)27-14(25)23-9-7-18(8-10-23)11-13(19(20,21)22)12-24(18)15(26)28-17(4,5)6/h13H,7-12H2,1-6H3

InChI Key

JYEHSLBGFOUCEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2C(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

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